molecular formula C5H9F2N B12364592 2-(Difluoromethyl)pyrrolidine

2-(Difluoromethyl)pyrrolidine

Cat. No.: B12364592
M. Wt: 121.13 g/mol
InChI Key: BRJUDDAYKBMPMV-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)pyrrolidine is a chemical compound with the molecular formula C5H9F2N It is characterized by the presence of a difluoromethyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)pyrrolidine typically involves the fluorination of pyrrolidine derivatives or multistep synthesis from fluoroalkyl precursors. One common method includes the N-alkylation of pyrrolidine with ethyl bromodifluoroacetate, followed by in situ hydrolysis of the ester and decarboxylation .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar fluorination techniques as those used in laboratory settings, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Hydrolysis: Leads to the formation of pyrrolidine derivatives with modified functional groups.

    Substitution: Results in the formation of new compounds with different substituents replacing the difluoromethyl group.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The presence of the difluoromethyl group enhances the compound’s binding affinity and stability, making it a valuable scaffold in medicinal chemistry . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)pyrrolidine
  • 3-(Difluoromethyl)pyrrolidine
  • 4-(Difluoromethyl)pyrrolidine

Comparison: 2-(Difluoromethyl)pyrrolidine is unique due to the specific positioning of the difluoromethyl group on the pyrrolidine ring. This positioning influences its chemical reactivity and biological activity, distinguishing it from other similar compounds .

Properties

Molecular Formula

C5H9F2N

Molecular Weight

121.13 g/mol

IUPAC Name

2-(difluoromethyl)pyrrolidine

InChI

InChI=1S/C5H9F2N/c6-5(7)4-2-1-3-8-4/h4-5,8H,1-3H2

InChI Key

BRJUDDAYKBMPMV-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C(F)F

Origin of Product

United States

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